molecular formula C10H13ClN2O B2497274 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803606-41-8

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B2497274
CAS RN: 1803606-41-8
M. Wt: 212.68
InChI Key: WYFATWSBYJCKQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride often involves multi-step reactions that can include iodination, cyclization, and carboxylation. An example of a similar synthesis is the preparation of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow, highlighting key steps such as efficient regioselective reactions (Yang & Denny, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves the study of tautomeric forms, hydrogen bonding, and molecular geometry. For instance, certain derivatives adopt a keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonds, which play a significant role in stabilizing the molecular structure (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can include aminomethylation and the ability to form stable crystalline substances or hydrochloride salts. These reactions are pivotal for the synthesis of more complex molecules and for understanding the compound's reactivity and stability (Agababyan et al., 2002).

Physical Properties Analysis

The physical properties, such as stability and crystalline form, are essential for the practical application of these compounds in synthesis and drug development. For example, certain dihydrochlorides are stable crystalline substances, important for handling and storage (Agababyan et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential as a precursor for various chemical transformations, underscore the versatility of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. Its ability to undergo aminomethylation is particularly notable, as this reaction facilitates the introduction of amino groups into aromatic systems, which is crucial for the synthesis of many pharmacologically active compounds (Sakai et al., 2003).

Scientific Research Applications

Estrogen Antagonistic Activities

One study investigated derivatives of 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles for their binding affinities to the calf uterine estrogen receptor and found that certain derivatives exhibit significant estrogen antagonistic activities, suggesting potential applications in the treatment of estrogen-dependent conditions without significant agonistic (estrogenic) activity (von Angerer et al., 1990).

Antiviral Properties

Another study synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, investigating their antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. The study identified compounds with significant activity against these viruses, highlighting potential applications in antiviral therapy (Ivachtchenko et al., 2015).

Antihypertensive Activity

Research into the synthesis of a pyrrolo analogue of labetalol, involving the aminomethylation of indoles, demonstrated antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in the management of hypertension (Asselin et al., 1986).

Antitumor Activity

A study on the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles reported these compounds' antitumor activities in vitro and in vivo, presenting a new class of antineoplastic agents (Nguyen et al., 1990).

Bioisosteric Applications

The compound's structure has been explored in bioisosteric applications, such as the study of indole-phenol bioisosterism to synthesize analogues with potential for treating cardiovascular diseases (Asselin et al., 1986).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, as well as instructions for safe handling and what to do in case of exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the synthesis or use of the compound could be improved .

properties

IUPAC Name

5-(aminomethyl)-1-methyl-3H-indol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFATWSBYJCKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

CAS RN

1803606-41-8
Record name 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
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